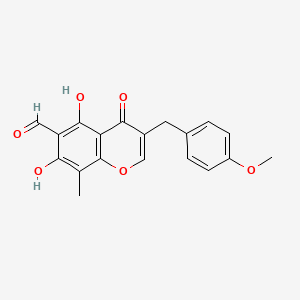
6-Aldehydoisoophiopogonone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Aldehydoisoophiopogonone B is a homoisoflavonoid compound that can be isolated from the plant Ophiopogon japonicus . Homoisoflavonoids are a rare class of flavonoids characterized by their unique structure, which includes two aromatic rings and an additional carbon between the B and C rings on the isoflavonoid skeleton . This compound has garnered interest due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aldehydoisoophiopogonone B typically involves the extraction from natural sources such as Ophiopogon japonicus . The extraction process includes the use of solvents like ethanol or methanol to isolate the compound from the plant material. The crude extract is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. advancements in synthetic chemistry may lead to the development of more efficient industrial production methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions
6-Aldehydoisoophiopogonone B undergoes various chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
6-Aldehydoisoophiopogonone B has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of homoisoflavonoids and their chemical properties.
Biology: Investigated for its potential antioxidant and anti-inflammatory activities.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of 6-Aldehydoisoophiopogonone B involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the enzyme tyrosinase, which plays a key role in melanin synthesis . The inhibition mechanism involves the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the catalytic center . This interaction is driven by intermolecular forces such as van der Waals interactions, hydrogen bonding, and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
6-Aldehydoisoophiopogonone B can be compared with other homoisoflavonoids, such as:
6-Aldehydoisoophiopogonone A: Similar in structure but differs in its inhibitory activity and binding interactions with enzymes.
Ophiopogonanone A: Another homoisoflavonoid with distinct biological activities and chemical properties.
Ophiopogonanone B: Shares structural similarities but exhibits different pharmacological effects.
The uniqueness of this compound lies in its specific inhibitory activity against tyrosinase and its potential therapeutic applications .
Eigenschaften
Molekularformel |
C19H16O6 |
|---|---|
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxochromene-6-carbaldehyde |
InChI |
InChI=1S/C19H16O6/c1-10-16(21)14(8-20)18(23)15-17(22)12(9-25-19(10)15)7-11-3-5-13(24-2)6-4-11/h3-6,8-9,21,23H,7H2,1-2H3 |
InChI-Schlüssel |
MPUAHKMJGSMMIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C2=C1OC=C(C2=O)CC3=CC=C(C=C3)OC)O)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12406677.png)
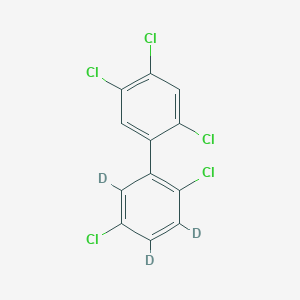
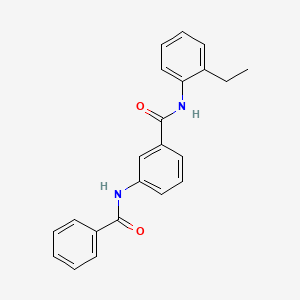
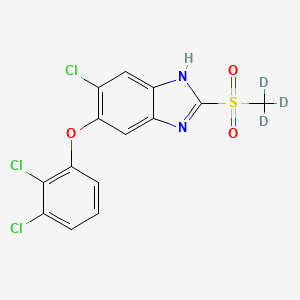
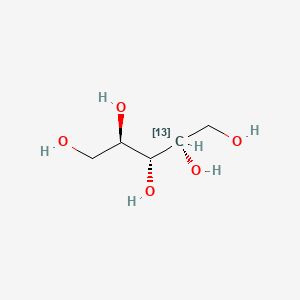
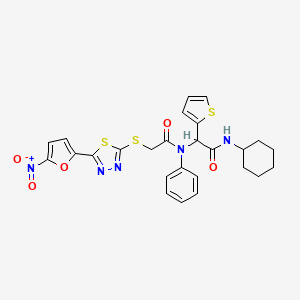
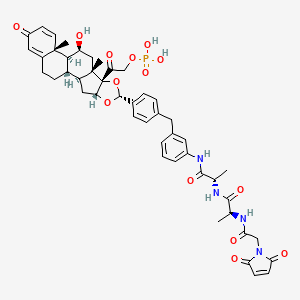
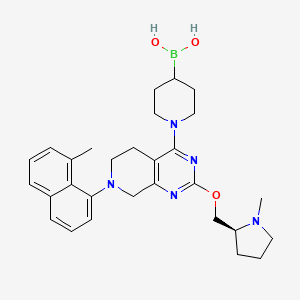
![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)




